molecular formula C24H26O3 B8515338 methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate

methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate

Cat. No. B8515338
M. Wt: 362.5 g/mol
InChI Key: MLHXUYMTNOWILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943795B2

Procedure details

Cool a CH2CL2 (20 mL) solution of 7-(1-ethyl-1-hydroxypropyl)naphthalene-2-carboxylic acid methyl ester (0.73 g, 2.68 mmol) and o-cresol (1.54 mL, 15.0 mmol) to −78° C.; then dropwise add BF3-OEt2 (0.76 mL, 6.0 mmol). Allow the reaction mixture to warm to RT and stir for 1 h. Quench the reaction with ice water. Dilute the resulting mixture with EtOAc (200 mL). Wash the mixture with brine, dry the organic layer over Na2SO4, filter and concentrate the filtrate. Purify by silica gel radial chromatography (5:95 to 35:65 EtOAc:hex) to give the title compound as a yellow oil (0.93 g, 86%). MS (ES) m/e 363 (M+1).
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][C:9]([C:15]([CH2:19][CH3:20])(O)[CH2:16][CH3:17])=[CH:10][CH:11]=2)[CH:6]=1)=[O:4].[C:21]1([CH3:28])[C:26]([OH:27])=[CH:25][CH:24]=[CH:23][CH:22]=1.B(F)(F)F.O(CC)CC>CCOC(C)=O>[CH3:1][O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][C:9]([C:15]([CH2:19][CH3:20])([C:23]3[CH:24]=[CH:25][C:26]([OH:27])=[C:21]([CH3:28])[CH:22]=3)[CH2:16][CH3:17])=[CH:10][CH:11]=2)[CH:6]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
0.73 g
Type
reactant
Smiles
COC(=O)C1=CC2=CC(=CC=C2C=C1)C(CC)(O)CC
Name
Quantity
1.54 mL
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Step Two
Name
Quantity
0.76 mL
Type
reactant
Smiles
B(F)(F)F.O(CC)CC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with ice water
WASH
Type
WASH
Details
Wash the mixture with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic layer over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
Purify by silica gel radial chromatography (5:95 to 35:65 EtOAc:hex)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=CC2=CC(=CC=C2C=C1)C(CC)(C1=CC(=C(C=C1)O)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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